![molecular formula C11H10BrNO2 B1484853 Methyl 5-bromo-2-cyano-4-methylphenylacetate CAS No. 1805488-72-5](/img/structure/B1484853.png)
Methyl 5-bromo-2-cyano-4-methylphenylacetate
Overview
Description
Methyl 5-bromo-2-cyano-4-methylphenylacetate is an organic compound belonging to the family of aromatic esters. Its chemical formula is C12H11BrNO2 . This compound plays a crucial role as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently undergoing preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-2-cyano-4-methylphenylacetate consists of a phenyl ring substituted with a bromine atom, a cyano group, and an acetate moiety. The precise arrangement of these functional groups influences its biological activity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and diazotization reactions. These reactions are essential for its synthesis and subsequent transformations .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is approximately .
Mechanism of Action
As a key intermediate in the synthesis of SGLT2 inhibitors, Methyl 5-bromo-2-cyano-4-methylphenylacetate likely contributes to the inhibition of sodium-glucose co-transporters (SGLT2) in the kidneys. By blocking glucose reabsorption, SGLT2 inhibitors help lower blood glucose levels, making them potential candidates for diabetes management .
properties
IUPAC Name |
methyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-9(6-13)8(4-10(7)12)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJCAPZJOSKGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-cyano-4-methylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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